Ethyl 2-amino-4-methoxy-5-methylbenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-amino-4-methoxy-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-15-11(13)8-5-7(2)10(14-3)6-9(8)12/h5-6H,4,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCQOODDCXZLKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901274087 | |
| Record name | Ethyl 2-amino-4-methoxy-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901274087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135282-86-8 | |
| Record name | Ethyl 2-amino-4-methoxy-5-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135282-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-4-methoxy-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901274087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-amino-4-methoxy-5-methylbenzoate, a compound belonging to the class of benzoate derivatives, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Amino Group : Contributes to its interaction with biological targets.
- Methoxy Group : Enhances lipophilicity, potentially improving membrane permeability.
- Methyl Substituent : May influence the compound's pharmacokinetics and dynamics.
Antitumor Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antitumor properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- PC-3 (prostate cancer)
In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. A comparative study highlighted that this compound exhibited a dose-dependent inhibition of cell growth in these lines, suggesting its potential as an anticancer agent .
The biological activity of this compound is believed to involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases such as EGFR and VEGFR-2, which are critical in cancer progression .
- Induction of Apoptosis : By triggering apoptotic pathways, these compounds can effectively reduce tumor growth.
Case Studies
-
Study on Cell Lines :
A study conducted on various cancer cell lines revealed that this compound had a significant inhibitory effect on cell viability. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) that was competitive with established chemotherapeutic agents.These findings underscore the compound's potential as a lead for further development in cancer therapy .Cell Line IC50 (µM) % Inhibition at 10 µM MCF-7 15 70 HCT-116 12 75 PC-3 20 65 -
Molecular Docking Studies :
Molecular docking analyses have been performed to elucidate the binding interactions between this compound and its target proteins. The docking studies demonstrated favorable binding affinities, suggesting effective interaction with the active sites of kinases involved in tumor growth regulation .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-amino-4-methoxy-5-methylbenzoate is primarily investigated for its potential as a pharmaceutical intermediate. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Anticancer Properties
Recent studies have highlighted the potential of derivatives of anthranilic acid, which include compounds structurally related to this compound, in cancer therapy. For instance, anthranilic acid derivatives have shown promise as adjunct agents in the treatment of pancreatic cancer by inhibiting specific protein interactions that are crucial for cancer cell proliferation .
Neuropharmacological Applications
The compound is also being explored as an intermediate in the synthesis of neuropharmacological agents. Its derivatives may serve as precursors to drugs targeting neurological disorders due to their ability to modulate neurotransmitter systems .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical pathways, often involving the modification of simpler aromatic compounds. The methods typically yield high purity and good yields, making it suitable for industrial applications .
Research indicates that this compound and its derivatives exhibit various biological activities, including:
- Antiproliferative Activity : Compounds derived from this structure have been tested against several cancer cell lines, showing significant cytotoxic effects.
- Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes involved in cancer metabolism, such as EGFR-TK (Epidermal Growth Factor Receptor Tyrosine Kinase) .
Case Studies and Research Findings
Several case studies have documented the efficacy of compounds related to this compound:
Case Study 1: Anticancer Screening
In a screening study involving over 300,000 compounds, anthranilic acid derivatives were identified as effective against pancreatic cancer cells when combined with other therapeutic agents . This highlights the potential application of this compound in combination therapies.
Case Study 2: Enzyme Inhibition
A study focused on the structure-activity relationship (SAR) of various derivatives showed that modifications at specific positions on the benzoate ring significantly enhanced enzyme inhibition properties against EGFR-TK . This suggests that further exploration of this compound could lead to the development of potent anticancer agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
